molecular formula C12H10O2 B117158 6-Methoxy-2-naphthaldehyde CAS No. 3453-33-6

6-Methoxy-2-naphthaldehyde

Cat. No. B117158
CAS RN: 3453-33-6
M. Wt: 186.21 g/mol
InChI Key: VZBLASFLFFMMCM-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthaldehyde, also known as monal-62, belongs to the class of organic compounds known as naphthalenes . It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . In addition, it is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . It is also used as an intermediate of Nabumetone .


Synthesis Analysis

6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Its crystals belong to the orthorhombic space group, P 212121, and show excellent non-linear optical (NLO) properties .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-2-naphthaldehyde is C12H10O2 . It has an average mass of 186.207 Da and a mono-isotopic mass of 186.068085 Da . Its crystals belong to the orthorhombic space group, P 212121 .


Chemical Reactions Analysis

6-Methoxy-2-naphthaldehyde is used in the preparation of various compounds. For instance, it may be used in the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one related compounds . It may also be used in the synthesis of chalcone derivatives .


Physical And Chemical Properties Analysis

6-Methoxy-2-naphthaldehyde appears as white to yellow to orange crystals or powder . It has a melting point of 78.5-84.5°C . The density of 6-Methoxy-2-naphthaldehyde is 1.2±0.1 g/cm3, and it has a boiling point of 340.2±15.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 6-Methoxy-2-naphthaldehyde has been synthesized through various methods, including esterification and Grignard reaction. These methods provide a high overall yield, making it a valuable intermediate in organic synthesis (L. Wang, 2007) (Tong Guo-tong, 2007).

  • Nonlinear Optical Properties : The compound exhibits nonlinear optical (NLO) properties, such as second harmonic generation, which can be significant in photonics and telecommunication technologies (B. Sarojini et al., 2005).

Applications in Chemical Reactions

  • Fluorogenic Aldehyde for Monitoring Aldol Reactions : 6-Methoxy-2-naphthaldehyde is used in developing fluorogenic aldehydes, which are instrumental in monitoring the progress of aldol reactions in real-time (Haiming Guo, F. Tanaka, 2009).

  • In Fluorometric Assays : It serves as a fluorogenic substrate in assays for enzymes like alcohol dehydrogenase, aiding in biochemical analysis and diagnostics (J. Wierzchowski et al., 1989).

Structural and Molecular Studies

  • Structure-Property Relations : Detailed studies on the structure-property relations of 6-methoxy-2-naphthaldehyde help in understanding its efficiency in applications like harmonic generation and photonics (D. Rajaniverma et al., 2021).

  • Vibrational Frequency Analysis : Spectroscopic studies, like FT-IR and Raman spectra, are used to analyze the vibrational frequencies of this compound, providing insights into its molecular structure and behavior (V. Krishnakumar, V. Balachandran, 2006).

Pharmaceutical Research

  • Precursor in Drug Synthesis : 6-Methoxy-2-naphthaldehyde is a precursor in synthesizing drugs like Naproxen, demonstrating its importance in pharmaceutical manufacturing (S. Mahmood et al., 2002).

  • Antimicrobial Studies : It's used in synthesizing derivatives that are tested for antimicrobial activities, highlighting its potential in developing new therapeutic agents (A. N. Mayekar et al., 2010).

Other Notable Uses

  • Fluorescence Quenching Studies : Its role in fluorescence quenching studies of donor-π-acceptor systems is significant in understanding molecular interactions and developing sensors (Salman A. Khan, A. Asiri, 2016).

  • Fluorimetric Detection in Biological Samples : Used in fluorimetric detection of enzyme activities in various biological samples, aiding in clinical diagnostics and biological research (J. Wierzchowski et al., 1997).

Safety And Hazards

6-Methoxy-2-naphthaldehyde is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, and not to breathe dust . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

6-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLASFLFFMMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057721
Record name 6-Methoxy-2-naphthalaldehyde
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-naphthaldehyde

CAS RN

3453-33-6
Record name 6-Methoxy-2-naphthaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-Methoxy-2-naphthalaldehyde
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Record name 6-methoxynaphthalene-2-carbaldehyde
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Record name 6-METHOXY-2-NAPHTHALDEHYDE
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Synthesis routes and methods I

Procedure details

6-methoxy-2-naphthaldehyde (substrate IIA) was synthesized from 6-methoxy-2-carbethoxynaphthalene, prepared from 6-methoxy-2-naphthonitrile, ethyl 2-bromoisobutyrate, and zinc dust as described by Horeau et al., 1947, Bull. Soc. Chim. Fr. 14:53-59. The keto-ester intermediate, mp 74°-76° C. (lit. 72.5-73.5° C.) was reduced to the corresponding secondary alcohol ester with sodium borohydride in ethanol at 4° C. and then thermally decomposed (Horeau et al. 1953, Compt. Rend. 236:826-8) to afford the final compound. The aldehyde was 25 purified either by zone sublimation or via the bisulfite adduct; mp 80°-81.5° C.; (lit. 79° C. Horeau et al., 1953, supra: lit. 81°-82° C. Gandhi et al., 1955 J. Chem. Soc., 2530).
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Synthesis routes and methods II

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6-Methoxy-2-naphthaldehyde is prepared by successive treatment of 2-bromo-6-methoxynaphthalene in solution in dry ether with n-butyllithium and then dimethylformamide. (Literature: J. Med. Chem. 1998, 1308-1312). 6-Dimethylamino-2-naphthaldehyde is prepared according to the described procedure (Barbas et al., Proc. Natl. Acad. Sci. USA 1998, 95, 15351) as follows: gaseous dimethylamine is introduced into a mixture of 2.4 ml of dry benzene and 2.4 ml of hexamethylphosphoramide (HMPA) until 750 mg (16.7 mmol) is dissolved. At 0° C. and under inert atmosphere, n-butyllithium (1.6 M in hexane, 16.7 mmol) is added, then after 15 minutes, 6-methoxy-naphthaldehyde (390 mg, 2.09 mmol) is added. Stirring is continued for 14 hours at 20° C., then it is poured into aqueous phosphate buffer, pH 7.4, and it is extracted with ether. Purification by chromatography provides 6-dimethylamino-2-naphthaldehyde (350 mg, 84%).
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Synthesis routes and methods III

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To a solution of 2-bromo-6-methoxynaphthalene (4.00 g, 16.87 mmol) in 100 mL of anhydrous THF under nitrogen atmosphere at -78° C. was added a 1.6M solution of n-butyllithium in hexane (10.6 mL, 16.96 mmol). The reaction mixture turned into a yellow suspension 5 minutes after the addition of butyllithium. The suspension was stirred at -78° C. for 1 hour and then warmed to -23° C. Anhydrous N,N-dimethylformamide (4.0 mL, 51.7 mmol) was added. The reaction mixture was stirred at -23° C. for 30 minutes. Saturated sodium chloride solution (50 mL) was added to quench the reaction. The organic layer was collected and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried with anhydrous magnesium sulphate, filtered, and concentrated under reduced pressure. The residue oil was chromatographed by 10% ethyl acetate in hexanes on silica gel to give 2.86 g (91%) of 6-methoxy-2-naphthaldehyde as a white solid. 1HNMR (300 MHz, CDCl3) δ10.10 (1H, s), 8.26 (1H, s), 7.95-7.78 (3H, m), 7.28-7.18 (2H, m), 3.97 (3H, s).
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in THF (10 mL) at -78° C., was added n-butyllithium (1.69 mL of a 2.5M in hexanes, 4.22 mmol) dropwise and the solution was stirred for 45 min at -78° C. N,N-dimethylformamide (0.31 g, 4.22 mmol) was then added and the reaction was allowed to stir for 15 min at -78° C. The reaction was quenched with saturated aqueous NH4Cl(10 mL). This solution was extracted with ethyl acetate (3×10 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 15:85) afforded 345 mg (88%) of 6-methoxy-2-napthaldehyde as an off-white solid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-naphthaldehyde
Reactant of Route 2
6-Methoxy-2-naphthaldehyde
Reactant of Route 3
6-Methoxy-2-naphthaldehyde
Reactant of Route 4
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6-Methoxy-2-naphthaldehyde
Reactant of Route 5
6-Methoxy-2-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-naphthaldehyde

Citations

For This Compound
515
Citations
JP Jasinski, RJ Butcher, AN Mayekar… - Journal of Chemical …, 2009 - Springer
… Synthesis of compounds I–III were carried out by adding to a mixture of 6-methoxy-2-naphthaldehyde (0.01 mol) and substituted ethanones (0.01 mol) in 40 mL of ethyl alcohol, 10–15 …
Number of citations: 14 link.springer.com
Y Zhao, Q Li, E Wang, Z Niu - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
… Herein, 6-methoxy-2-naphthaldehyde was used to construct fluorophores through … It was worth mentioning that the condensation product of 6-methoxy-2-naphthaldehyde and …
Number of citations: 1 www.sciencedirect.com
BK Sarojini, B Narayana, J Indira… - Linear and Nonlinear …, 2005 - spiedigitallibrary.org
… The compound 6-methoxy-2- naphthaldehyde is prepared in the pure form using Grignard reaction. Its SHG efficiency is found to be 0.59 that of urea. The methoxy group acts as donor …
Number of citations: 3 www.spiedigitallibrary.org
B Sarojini, B Narayana, J Indira, K Lobo - spiedigitallibrary.org
… The compound 6-methoxy-2- naphthaldehyde is prepared in the pure form using Grignard reaction. Its SHG efficiency is found to be 0.59 that of urea. The methoxy group acts as donor …
Number of citations: 0 www.spiedigitallibrary.org
D Rajaniverma, DJ Rao… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… The work aimed to explore the structure-property relations of 6-methoxy-2-naphthaldehyde (MN) and its second harmonic generation efficiency through spectroscopic characterization …
Number of citations: 3 www.tandfonline.com
S Naveen, SM ANANDALWAR, JS PRASAD… - Analytical Sciences: X …, 2006 - jstage.jst.go.jp
The title compound was synthesized and characterized by the X-ray diffraction method. The compound crystallizes in the orthorhombic space group Pcab with cell parameters a= 7.4720 …
Number of citations: 3 www.jstage.jst.go.jp
AC Goudie, LM Gaster, AW Lake, CJ Rose… - Journal of medicinal …, 1978 - ACS Publications
… Condensation of 6-methoxy-2-naphthaldehyde with ethyl methyl ketone under acid conditions led to compound 5, whereas a base-catalyzed reaction gave the ethyl ketone 67 after …
Number of citations: 75 pubs.acs.org
F Boscá, N Canudas, ML Marin… - Photochemistry and …, 2000 - Wiley Online Library
… , enhancing the route leading to the radical cation, preventing intersystem crossing to the triplet and thus resulting in a dramatic increase in the yield of 6-methoxy-2-naphthaldehyde, the …
Number of citations: 30 onlinelibrary.wiley.com
J Wierzchowski, WP Dafeldecker, B Holmquist… - Analytical …, 1989 - Elsevier
… Reduction of 6-methoxy2-naphthaldehyde … and 6methoxy-2-naphthaldehyde … is an excellent substrate for most of the class I isozymes, while 6-methoxy-2-naphthaldehyde …
Number of citations: 70 www.sciencedirect.com
T Drakenberg, J Sandström… - Organic Magnetic …, 1978 - Wiley Online Library
… 6-Methoxy-2-naphthaldehyde was prepared according to a literature procedure.20 … The population ratios for 2-naphthaldehyde and 6methoxy-2-naphthaldehyde are practically identical…
Number of citations: 15 onlinelibrary.wiley.com

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